molecular formula C8H13NO4 B064379 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) CAS No. 174574-81-3

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)

Cat. No. B064379
CAS RN: 174574-81-3
M. Wt: 187.19 g/mol
InChI Key: MDYSCNIFVJSGAT-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI), commonly known as nitroethyl cyclopropane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitroalkene, which means that it contains a nitro group (-NO2) and an alkene group (-C=C-). Nitroalkenes have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Scientific Research Applications

Nitroethyl cyclopropane has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, nitroalkenes have been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Nitroethyl cyclopropane has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical biology, nitroalkenes have been used to selectively label proteins and nucleic acids for imaging and detection purposes. In materials science, nitroalkenes have been used to synthesize functional materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of nitroethyl cyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, such as thiols and amines. These reactive intermediates can cause oxidative stress and damage to cellular components, leading to cell death or inhibition of cell growth. The exact molecular targets of nitroethyl cyclopropane are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Nitroethyl cyclopropane has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. In vitro studies have shown that nitroethyl cyclopropane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Nitroethyl cyclopropane has also been shown to exhibit antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In animal studies, nitroethyl cyclopropane has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Nitroethyl cyclopropane has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively label cellular components for imaging and detection purposes. However, nitroethyl cyclopropane also has several limitations, including its potential toxicity and reactivity, which can make it difficult to work with in certain experimental settings. Careful attention must be paid to the handling and storage of nitroethyl cyclopropane to ensure its safety and efficacy in lab experiments.

Future Directions

There are several future directions for research on nitroethyl cyclopropane, including the development of new synthetic methods to improve yield and purity, the identification of new molecular targets and mechanisms of action, and the exploration of new applications in materials science and chemical biology. In medicinal chemistry, nitroethyl cyclopropane has the potential to be developed into a new class of anti-cancer drugs with improved efficacy and selectivity. In chemical biology, nitroethyl cyclopropane can be used to study the function and localization of cellular components, such as proteins and nucleic acids. In materials science, nitroethyl cyclopropane can be used to synthesize new materials with unique electronic and optical properties.

Synthesis Methods

Nitroethyl cyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with nitromethane in the presence of a base catalyst, or the reaction of ethyl 2-bromo-2-methylpropanoate with sodium nitrite in the presence of copper powder. The yield and purity of the final product can be improved through careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

CAS RN

174574-81-3

Product Name

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3

InChI Key

MDYSCNIFVJSGAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C1(C)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1C(C1(C)C)[N+](=O)[O-]

synonyms

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)

Origin of Product

United States

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